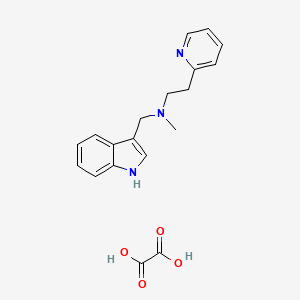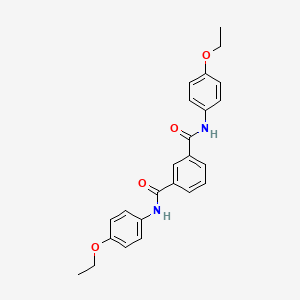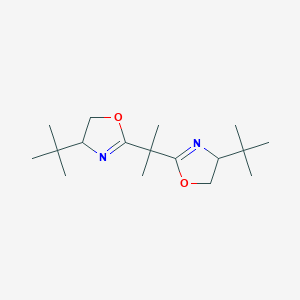
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
Vue d'ensemble
Description
The compound “N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate” is a complex organic molecule that contains an indole group and a pyridine group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole portion of the molecule is aromatic and planar, while the pyridine ring is also aromatic and planar . The presence of the nitrogen in the pyridine ring and the indole group can have significant effects on the reactivity and properties of the molecule.Chemical Reactions Analysis
Indole and pyridine moieties in a molecule can undergo a variety of chemical reactions. For example, indoles can undergo electrophilic substitution, particularly at the C3 position . Pyridines can participate in various reactions such as nucleophilic substitution, metalation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the indole and pyridine rings. In general, both indole and pyridine are relatively stable compounds. Indole is a solid at room temperature, while pyridine is a liquid . Both compounds are polar due to the presence of a nitrogen atom.Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Orientations Futures
Given the wide range of biological activities associated with indole derivatives, there is significant potential for future research into compounds like “N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate”. This could include the development of new synthetic methods, exploration of their biological activities, and potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.C2H2O4/c1-20(11-9-15-6-4-5-10-18-15)13-14-12-19-17-8-3-2-7-16(14)17;3-1(4)2(5)6/h2-8,10,12,19H,9,11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBJCNHCUROGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845587.png)


![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B3845606.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol](/img/structure/B3845619.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B3845623.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)
![6-bromo-2,3,7,9,10,11-hexahydro-8H-[1,4]dioxino[2,3-e]pyrido[3,4-b]indol-8-one](/img/structure/B3845648.png)
![propyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B3845660.png)
![1-(4-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3845666.png)

![2-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845681.png)
![[1-(2-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B3845686.png)